Home > Products > Screening Compounds P58165 > 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine - 1092282-56-8

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1741377
CAS Number: 1092282-56-8
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the oxadiazole ring: This can be achieved through various methods, such as reacting a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) [].
Molecular Structure Analysis

Computational methods like density functional theory (DFT) can be employed to study its electronic properties and understand its potential reactivity [].

Chemical Reactions Analysis
  • N-alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives [].
  • N-acylation: Reactions with acyl chlorides or anhydrides can lead to N-acylated products [].
  • Schiff base formation: Condensation reactions with aldehydes or ketones can produce Schiff base derivatives [].
Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-oxadiazoles act as enzyme inhibitors, targeting enzymes like acetylcholinesterase (AChE) [], α-glucosidase [], or urease [].
  • Receptor binding: They can bind to specific receptors, acting as agonists or antagonists. For instance, some derivatives are known to act as serotonin 5-HT6 receptor ligands [].
Applications
  • Antimicrobial agents: Numerous studies demonstrate the potent antibacterial and antifungal activity of 1,3,4-oxadiazole derivatives [, , ]. They have shown efficacy against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest their potential as novel antimicrobial agents, especially against drug-resistant strains.
  • Anticonvulsants: Some 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models [], suggesting their potential in treating epilepsy and other seizure disorders.
  • Anti-inflammatory agents: Several 1,3,4-oxadiazole derivatives possess anti-inflammatory properties, inhibiting inflammatory mediators and pathways [, ].
  • Anticancer agents: Research indicates that some 1,3,4-oxadiazole derivatives exhibit anticancer activity against various cancer cell lines [, , ].
  • Antidiabetic agents: Certain derivatives have demonstrated potential as antidiabetic agents, inhibiting enzymes involved in carbohydrate metabolism, such as α-glucosidase [, ].

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. In a study comparing the therapeutic indices of various PDE4 inhibitors, EPPA-1 demonstrated a significantly improved therapeutic index compared to first and second-generation inhibitors like rolipram and roflumilast. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound serves as an energetic material precursor. Research indicates it possesses intermolecular hydrogen bonds, specifically N-H···N bonds, contributing to a wave-like two-dimensional molecular layer formation. []

Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same chemical class of 1,3,4-oxadiazol-2-amine derivatives, sharing the core 1,3,4-oxadiazol-2-amine structure. []

2-Amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide (12b)

Compound Description: Compound 12b displays significant antioxidant activity, exceeding that of ascorbic acid. [] It also exhibits promising anti-inflammatory properties. []

Relevance: Both Compound 12b and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the 1,3,4-oxadiazol-2-amine class of compounds, sharing the 1,3,4-oxadiazol-2-amine core. []

3-Chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide (14b)

Compound Description: Compound 14b demonstrates substantial antioxidant activity, surpassing the potency of ascorbic acid, and exhibits promising anti-inflammatory properties. []

Relevance: Similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, Compound 14b belongs to the 1,3,4-oxadiazol-2-amine class of compounds, sharing the common 1,3,4-oxadiazol-2-amine core structure. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

Compound Description: This compound exhibits in vitro antiproliferative activity, demonstrating notable selectivity towards HOP-92 (Non-Small Cell Lung Cancer) cells. In single-dose assays at a concentration of 10 µM, it achieved a growth inhibition rate of 34.14%. []

Relevance: Structurally, N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine both share the 1,3,4-oxadiazol-2-amine core. Their difference lies in the substituents at the 5-position of the oxadiazole ring. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

Compound Description: This compound possesses both in vitro antiproliferative and antifungal activities. It shows significant antiproliferative activity against HOP-92 (Non-Small Cell Lung Cancer) cells with a 35.29% growth inhibition at 10 µM. [] Furthermore, it exhibits potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine share a common structural feature: the 1,3,4-oxadiazol-2-amine core. They differ in their substituents at the 5-position of the oxadiazole ring. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

Compound Description: This compound shows potential as an antiproliferative agent, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells. At a concentration of 10 µM, it exhibited a 31.59% growth inhibition rate. []

Relevance: Both N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core. The distinction between them lies in the substituents present at the 5-position of the oxadiazole ring. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description: This compound demonstrates notable antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL. []

Relevance: Sharing the 1,3,4-oxadiazol-2-amine core with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound differs only in the substituent at the 5-position of the oxadiazole ring. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

Compound Description: This series of compounds, particularly compound 8l, exhibit significant inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 17.25 ± 0.07 μM. [] Other compounds within the series, like 8k and 8f, show inhibitory effects against butyrylcholinesterase (BChE) and urease, respectively. []

Relevance: These bi-heterocyclic compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included due to the shared 1,3,4-oxadiazole moiety and their potential as therapeutic agents for Alzheimer's disease and diabetes, conditions often targeted by substituted 1,3,4-oxadiazole derivatives. []

Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethoxyphenyl)methyl]phosphonate (5f)

Compound Description: This compound demonstrates strong virucidal activity against the avian bronchitis virus (IBV) at a concentration of 33 µM. []

Relevance: Both this compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the 1,3,4-oxadiazol-2-amine class, sharing the core 1,3,4-oxadiazol-2-amine structure. []

[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl] phosphonic acid (6a)

Compound Description: This compound exhibits potent virucidal activity against the avian bronchitis virus (IBV) at a concentration of 1.23 µM. []

Relevance: This compound and 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine are grouped under the same chemical class, 1,3,4-oxadiazol-2-amine derivatives, as they share the core 1,3,4-oxadiazol-2-amine structure. []

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

Compound Description: This series of compounds displays in vitro anticancer activity, with a notable selectivity towards liver cancer. The most potent compound in the series demonstrated an IC50 value of 2.46 μg/mL. []

Relevance: These compounds share the 1,3,4-oxadiazol-2-amine core structure with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, differing primarily in the substituent at the 5-position of the oxadiazole ring. []

Compound Description: These compounds, synthesized through a multi-step process, exhibit potential in vitro antibacterial activities. []

Relevance: Although these compounds have a different core structure compared to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are included here because they incorporate a 1,3,4-oxadiazole ring within their structure and demonstrate promising biological activity, particularly as potential antibacterial agents. []

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: These compounds, particularly compound 8q, exhibit notable inhibitory potential against α-glucosidase. [] Other compounds in the series like 8g and 8b, show inhibition against butyrylcholinesterase and lipoxygenase, respectively. [] Furthermore, compounds 8b and 8c display impressive antibacterial activity against Salmonella typhi, comparable to the standard antibiotic ciprofloxacin. []

Relevance: While structurally different from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, these compounds are included due to the shared 1,3,4-oxadiazole moiety and their potential as therapeutic agents. []

6-(4-chlorophenyl)[1,2.4]triazolo[3,4,b][1,3,4]oxadiazole-3-(2H)thione (compound 4)

Compound Description: This compound is synthesized from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole using carbon disulfide in the presence of potassium hydroxide. []

Relevance: This compound is considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because it shares the 1,3,4-oxadiazole moiety, which is a key structural feature in both compounds. []

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole-3-amine (compound 5)

Compound Description: This compound is derived from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole through a reaction with cyanogen bromide. []

Relevance: The structural similarity of this compound to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine lies in the presence of the 1,3,4-oxadiazole moiety. []

6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4,b][1,3,4]oxadiazole (compound 6)

Compound Description: This compound is obtained by reacting acetic acid with 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole in the presence of phosphorus oxychloride (POCl3). []

Relevance: This compound is considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine due to the presence of the 1,3,4-oxadiazole ring system in their structures. []

6-(4-chlorophenyl)-3-(aryl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles (compounds 12-16)

Compound Description: This series of compounds is prepared through a two-step synthesis involving the formation of Schiff bases from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole and subsequent treatment with bromine in glacial acetic acid. []

Relevance: These compounds are related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they all contain the 1,3,4-oxadiazole moiety as a central structural element. []

Compound Description: These compounds, derived from 5-phenyl-[1,3,4]oxadiazol-2-ylamine, have been evaluated for their preliminary in vitro antifungal activity against specific fungal strains. []

Relevance: These compounds are considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole moiety. []

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: These thiazole-1,3,4-oxadiazole hybrid analogs were synthesized and evaluated for their in vitro antibacterial activity. Among the tested compounds, APTOM-4e showed significant activity against Gram-negative bacterial species, demonstrating its potential as an antibacterial agent. []

Relevance: These compounds are considered structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole ring system, a key structural feature in both sets of compounds. []

Compound Description: This compound is a green heteroleptic Ir(III) complex investigated for its use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). []

Relevance: Despite its significantly different structure, this compound's inclusion is justified by the presence of the 1,3,4-oxadiazole moiety, linking it to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine and highlighting the diverse applications of this heterocycle in material science. []

Compound Description: Similar to the previous compound, this is another green heteroleptic Ir(III) complex studied for its application in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). []

Relevance: The presence of the 1,3,4-oxadiazole ring within this complex connects it structurally to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, underscoring the versatility of the 1,3,4-oxadiazole scaffold in various fields. []

(amino(5-amino-1,3,4-thiadiazol-2-yl)methyl)phosphonate

Compound Description: This compound is formed through the recyclization of 5-amino/hydrazine-1,3-oxazoles, a reaction that is often influenced by the presence of electron-withdrawing groups. []

Relevance: This compound, while structurally different from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, is included in the list due to its origin from a closely related heterocyclic system, the 1,3-oxazoles. This inclusion highlights the synthetic potential and structural diversity accessible through the modification of similar heterocyclic scaffolds. []

N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides (8a–s)

Compound Description: These compounds, incorporating indole and 1,3,4-oxadiazole moieties, show potential as antidiabetic agents with mild cytotoxicity. Compound 8l, in particular, displayed promising α-glucosidase inhibitory potential, with an IC50 value lower than the standard drug acarbose. []

Relevance: This class of biheterocyclic propanamides, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are relevant due to their shared 1,3,4-oxadiazole moiety and their potential therapeutic applications. []

GSK356278, [5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine]

Compound Description: GSK356278 is a highly potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. It exhibits a superior therapeutic index compared to other PDE4 inhibitors like rolipram and roflumilast. GSK356278 demonstrated significant anxiolytic effects and cognitive-enhancing properties in preclinical models without inducing the typical side effects associated with other PDE4 inhibitors. []

Relevance: This compound shares the 1,3,4-oxadiazole core structure with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine. The presence of this shared moiety suggests potential similarities in their chemical properties and potential biological activities. []

4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (13)

Compound Description: Compound 13, synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) through a multi-step reaction sequence, is a key intermediate in the development of novel 1,2,4-triazole derivatives with potential antimicrobial activities. []

Relevance: While this compound might appear structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine at first glance, they both share the 1,3,4-oxadiazole moiety. This shared structural element implies a potential for similar chemical properties and reactivity. []

5-(1H-indol-3-yl)methyl-4-(substituted aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones (4a-g)

Compound Description: This series of compounds, prepared from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides (3a-g), displayed notable anticonvulsant activity when tested in the maximal electroshock seizure (MES) model. Their activity was comparable to standard anticonvulsant drugs phenytoin sodium and carbamazepine. []

Relevance: Although these compounds differ in their core structure from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are synthesized from precursors containing a 1,3,4-oxadiazole ring, highlighting the synthetic versatility of this heterocycle in accessing diverse chemical spaces with potential biological relevance. []

5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-oxadiazol-2-amines (5a-g)

Compound Description: These compounds, derived from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides, exhibited significant anticonvulsant activity in the MES model, rivaling the efficacy of established anticonvulsant medications like phenytoin sodium and carbamazepine. []

Relevance: This group of compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are notable due to their shared 1,3,4-oxadiazole moiety. []

5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines (6a-g)

Compound Description: This series of compounds, derived from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides (3a-g), showed significant anticonvulsant activity in the MES model, demonstrating their potential as therapeutic agents for seizure disorders. Their efficacy was comparable to standard anticonvulsant drugs phenytoin sodium and carbamazepine. []

Relevance: Although these compounds possess a different core structure compared to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, they are included here due to their origin from precursors containing a 1,3,4-oxadiazole ring, suggesting a potential for shared chemical properties and reactivity. []

3-amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-1,3,4-oxadiazol-2-yl)amino]-1H-pyrazole-4-carboxyamide

Compound Description: These compounds, containing both oxadiazole and pyrazole rings, were synthesized and evaluated for their anthelmintic activity against the parasitic worm Perituma posthuma. []

Relevance: These compounds are structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine by the presence of the 1,3,4-oxadiazole moiety within their structure. []

(5E)-5-[4-(dimethylamino)benzylidene]-3-(5-substituted-1,3,4-oxadiazol-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Compound Description: This series of compounds, containing both oxadiazole and imidazole rings, was synthesized and screened for anthelmintic activity against the parasitic worm Perituma posthuma. []

Relevance: These compounds are considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they incorporate a 1,3,4-oxadiazole ring within their structure. []

Compound Description: These compounds were synthesized and investigated for various biological activities, including antibacterial, antifungal, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase activity. Some of the compounds showed promising results in these studies. []

Relevance: These compounds are structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine as they share the 1,3,4-oxadiazole moiety. This structural similarity suggests potential overlaps in their chemical properties and biological activities. []

5-(quinolin-2-yl)-2H-1,2,4-triazole-3(4H)-thiones (5a–e)

Compound Description: These compounds are formed by the cyclization of quinoline thiosemicarbazides using sodium hydroxide. These derivatives were synthesized and evaluated for their antimicrobial activity. []

Relevance: These compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included because they are synthesized from precursors containing a 1,3,4-oxadiazole ring, highlighting the versatility of this heterocyclic moiety in accessing a diverse range of structures with potential biological relevance. []

5-(quinolin-2-yl)-1,3,4-oxadiazol-2-amines (6a–e)

Compound Description: These compounds are obtained through the desulfurization of quinoline thiosemicarbazides using mercuric oxide. They were synthesized as part of a study exploring the potential of quinoline derivatives for antimicrobial activity. []

Relevance: These compounds, while structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, are included in this list because they share the 1,3,4-oxadiazole moiety, a key structural feature. []

N-substituted-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amines (10a–e)

Compound Description: These compounds are synthesized by reacting quinoline thiosemicarbazides with phosphorus oxychloride. [] They were part of a broader study focused on synthesizing and evaluating quinoline derivatives for antimicrobial activity.

Relevance: These compounds are considered related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because they share the 1,3,4-oxadiazole moiety, albeit in a different structural context. []

Substituted N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1H-indazol-3-amines

Compound Description: These compounds were synthesized from 2-(4-fluoro-6-phenyl-1H-indazol-3-ylamino)acetohydrazide (5) and screened for their antimicrobial activity. []

Relevance: This series of compounds is related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine due to the presence of the 1,3,4-oxadiazole moiety in their structure. []

N,N,N-tris-[4-(2-{4-[5-(4-tert-butyl-phenyl)-1,3,4-oxadiazol-2-yl]-phenyl}-vinyl)-phenyl]amine (1)

Compound Description: This triphenylamine multibranch chromophore exhibits interesting fluorescence properties. When excited at 400 nm in CHCl2, it emits green fluorescence with a peak at 536 nm. Under 800 nm excitation from a Nd:YAG pumped dye laser, it exhibits strong frequency-upconverted fluorescence at 541 nm. []

Relevance: This compound is structurally related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine because it incorporates a 1,3,4-oxadiazole ring within its structure. []

N,N,N-tris[4-{2-(3,5-di-{5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1-ethenyl}phenyl]amine (2)

Compound Description: This triphenylamine multibranch chromophore displays unique fluorescence characteristics. When excited at 400 nm in CHCl2, it emits blue fluorescence with a peak at 487 nm. Upon excitation at 800 nm using a Nd:YAG pumped dye laser, it exhibits strong frequency-upconverted fluorescence at 518 nm. []

Relevance: This compound shares a structural similarity with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine through the presence of the 1,3,4-oxadiazole ring within its molecular framework. []

N-[4-{2-(3,5-di-{5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1-ethenyl}phenyl]-N,N-diphenylamine (BPODPA)

Compound Description: BPODPA is a multibranch chromophore known for its two-photon absorption (TPA) properties. It exhibits strong two-photon excited blue-green fluorescence at 502 nm when irradiated with an 800 nm laser. []

Relevance: This compound is related to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine through the incorporation of a 1,3,4-oxadiazole ring in its structure. []

N,N-bis[4-{2-(3,5-di-{5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1-ethenyl}phenyl]-N-phenylamine (BBPOPA)

Compound Description: BBPOPA, a multibranch chromophore, is recognized for its significant two-photon absorption (TPA) properties. It displays strong two-photon excited blue-green fluorescence with a peak at 515 nm when excited with an 800 nm laser. []

Relevance: Similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound contains a 1,3,4-oxadiazole ring as part of its structure. []

N,N,N-tris[4-{2-(3,5-di-{5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1-ethenyl}phenyl] amine (TBPOA)

Compound Description: TBPOA, a multibranch chromophore, exhibits remarkable two-photon absorption (TPA) properties. It shows strong two-photon excited blue-green fluorescence with a maximum emission at 518 nm when pumped with an 800 nm laser. []

Relevance: This compound shares a common structural feature with 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, namely the presence of the 1,3,4-oxadiazole ring. []

Ethyl [3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]carbamates (3a)

Compound Description: This compound is synthesized by reacting ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates (2a-d) with thiosemicarbazide. The compounds in this series were designed and synthesized for their potential antimicrobial activities. []

Relevance: While structurally distinct from 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, this compound's inclusion stems from its synthesis, which involves the use of a 1,3,4-oxadiazole-containing intermediate. This connection highlights the synthetic potential and structural diversity achievable through the manipulation of this heterocyclic scaffold. []

5-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (3b)

Compound Description: Compound 3b is synthesized by reacting tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate (5) with thiosemicarbazide. The compounds in this series were designed and synthesized to explore their potential antimicrobial activities. []

Properties

CAS Number

1092282-56-8

Product Name

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16)

InChI Key

WKLHGBZSFIJFEC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.